molecular formula C20H20N4O3S B11162763 4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11162763
M. Wt: 396.5 g/mol
InChI Key: POGAEMOEVZDAJX-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a phenoxypropyl chain, and a thiadiazole ring. Its molecular formula is C19H19N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-(acetylamino)benzamide. This intermediate is then reacted with 5-(3-phenoxypropyl)-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)phenylacetic acid
  • 3-(acetylamino)phenoxyacetic acid
  • 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate

Uniqueness

4-(acetylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-acetamido-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20N4O3S/c1-14(25)21-16-11-9-15(10-12-16)19(26)22-20-24-23-18(28-20)8-5-13-27-17-6-3-2-4-7-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

POGAEMOEVZDAJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3

Origin of Product

United States

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